molecular formula C13H17ClN2O2 B1306298 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid CAS No. 435342-07-7

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid

Cat. No.: B1306298
CAS No.: 435342-07-7
M. Wt: 268.74 g/mol
InChI Key: BFZJWLVVXCJRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is of particular interest due to its potential biological activities and its use as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For example, 2-ethyl-o-phenylenediamine can be reacted with formic acid to form 2-ethyl-benzimidazole.

  • Alkylation: : The 2-ethyl-benzimidazole is then subjected to alkylation with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, in the presence of a base like potassium carbonate. This step introduces the 2-methyl-propionic acid moiety to the benzimidazole core.

  • Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to form more complex structures.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring or the propionic acid moiety.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzimidazole nitrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-benzimidazole: A simpler benzimidazole derivative with similar biological activities but lacking the propionic acid moiety.

    3-(2-Methyl-benzimidazol-1-yl)-propionic acid: A structurally similar compound with a methyl group instead of an ethyl group on the benzimidazole ring.

    Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with a carboxylic acid group at the 2-position.

Uniqueness

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is unique due to the presence of both the ethyl group on the benzimidazole ring and the 2-methyl-propionic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

435342-07-7

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17;/h4-7,9H,3,8H2,1-2H3,(H,16,17);1H

InChI Key

BFZJWLVVXCJRNO-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.